p-tert-Butylcumene hydroperoxide

Description

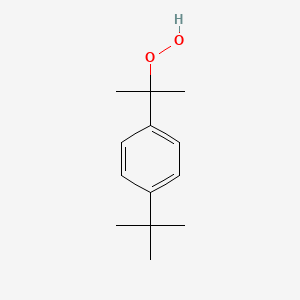

Structure

3D Structure

Properties

CAS No. |

6285-32-1 |

|---|---|

Molecular Formula |

C13H21O2 |

Molecular Weight |

208.3 g/mol |

IUPAC Name |

1-tert-butyl-4-(2-hydroperoxypropan-2-yl)benzene |

InChI |

InChI=1S/C13H20O2/c1-12(2,3)10-6-8-11(9-7-10)13(4,5)15-14/h6-9,14H,1-5H3 |

InChI Key |

FWXOCYFTPXFNCS-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=C(C=C1)C(C)(C)OO |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(C)(C)OO |

Appearance |

Solid powder |

Other CAS No. |

6285-32-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

p-tert-Butylcumene hydroperoxide |

Origin of Product |

United States |

Synthetic Methodologies for P Tert Butylcumene Hydroperoxide

Precursor Synthesis: para-tert-Butylcumene (PTBC)

The initial phase in the synthesis of p-tert-butylcumene hydroperoxide is the creation of its precursor, para-tert-butylcumene (PTBC). This is primarily achieved through the alkylation of cumene (B47948). Two main alkylating agents are employed: isobutylene (B52900) and tert-butyl alcohol (TBA).

Alkylation of Cumene with Isobutylene: Catalytic Approaches

The alkylation of cumene with isobutylene represents a common route for PTBC synthesis. This reaction is catalyzed by various acidic materials. However, a significant challenge in this approach is the formation of a mixture of isomers, primarily the para and meta forms of tert-butylcumene. doaj.orgfinechem-mirea.ru The use of catalysts such as Amberlyst 36 Dry, KU-2-8, and aluminum chloride has been explored. doaj.orgfinechem-mirea.rufinechem-mirea.ru

A notable drawback of using catalysts like Amberlyst 36 Dry and KU-2-8, particularly in a closed system like an autoclave, is the propensity for isobutylene to oligomerize. This side reaction can sometimes produce more oligomers than the desired PTBC product. doaj.orgresearchgate.net

Alkylation of Cumene with tert-Butyl Alcohol (TBA): Selective Para-Isomer Formation

A more selective method for producing the desired para-isomer of tert-butylcumene involves the alkylation of cumene with tert-butyl alcohol (TBA). doaj.orgfinechem-mirea.ru This approach is crucial for applications requiring high-purity p-tert-butylcumene, which is a key intermediate for producing p-tert-butylphenol. doaj.orgresearchgate.net

High selectivity towards the para-isomer is achieved through the careful selection of catalysts and optimization of reaction conditions. Concentrated sulfuric acid has proven to be a particularly effective catalyst, enabling the exclusive formation of para-tert-butylcumene. doaj.orgfinechem-mirea.ruresearchgate.net Other catalytic systems that have been investigated include Amberlyst 36 Dry, KU-2-8, and aluminum chloride. doaj.orgfinechem-mirea.ruresearchgate.net The use of solid acid catalysts like zeolites is also a subject of research to mitigate issues like corrosion and waste associated with traditional liquid acids. researchgate.net

Table 1: Catalytic Systems for para-tert-Butylcumene Synthesis

| Catalyst | Alkylating Agent | Key Observation | Reference |

|---|---|---|---|

| Concentrated Sulfuric Acid | tert-Butyl Alcohol | Enables formation of only the para-isomer. doaj.orgfinechem-mirea.ruresearchgate.net | doaj.orgfinechem-mirea.ruresearchgate.net |

| Amberlyst 36 Dry | Isobutylene/tert-Butyl Alcohol | Leads to a mix of para and meta isomers; can cause isobutylene oligomerization. doaj.orgfinechem-mirea.ru | doaj.orgfinechem-mirea.ru |

| KU-2-8 | Isobutylene/tert-Butyl Alcohol | Similar to Amberlyst 36 Dry, with isobutylene oligomerization in closed systems. doaj.orgfinechem-mirea.ru | doaj.orgfinechem-mirea.ru |

Optimizing the reaction conditions is critical for maximizing the yield and conversion rates. When using concentrated sulfuric acid for the alkylation of cumene with TBA, a yield of 87-89% for the individual para-isomer of tert-butylcumene can be achieved, with a cumene conversion of approximately 30%. doaj.orgfinechem-mirea.ru This high yield of the specific para-isomer underscores the industrial viability of this synthetic route.

Direct Synthesis of this compound (PTBCH)

Aerobic Liquid-Phase Oxidation of para-tert-Butylcumene

The primary method for the synthesis of PTBCH is the aerobic liquid-phase oxidation of para-tert-butylcumene. researchgate.net This process involves bubbling air or oxygen through the liquid PTBC, typically in the presence of a catalyst.

Research has shown that the use of N-hydroxyphthalimide (NHPI) as a catalyst is particularly effective for this transformation. researchgate.net In the presence of phthalimide (B116566) catalysts, the liquid-phase aerobic oxidation of p-tert-butylcumene can achieve a hydrocarbon conversion of up to 45% with a high selectivity for hydroperoxide formation, reaching 90-95%. researchgate.netbohrium.comresearchgate.net This high selectivity is a key advantage, minimizing the formation of byproducts and simplifying the purification process. The mechanism of this catalyzed oxidation is a subject of ongoing study. researchgate.net

Table 2: Research Findings on Aerobic Oxidation of p-tert-Butylcumene

| Catalyst System | Hydrocarbon Conversion | Selectivity for Hydroperoxide | Reference |

|---|

Catalytic Role of N-Hydroxyphthalimide (NHPI)

N-Hydroxyphthalimide (NHPI) serves as a highly effective organocatalyst in the aerobic oxidation of p-tert-butylcumene. researchgate.netpolimi.it Its primary role is to facilitate the formation of the corresponding hydroperoxide with high selectivity. researchgate.net The catalytic activity of NHPI stems from its ability to generate the phthalimide-N-oxyl (PINO) radical, a key reactive species that initiates and propagates the oxidation chain reaction. nih.govchem-station.com

The effectiveness of NHPI as a catalyst can be influenced by various factors, including the presence of co-catalysts. For instance, the combination of NHPI with cobalt (II) salts has been shown to promote the oxidation of alkylaromatics at room temperature. nih.gov Furthermore, the use of NaOH in conjunction with NHPI has been reported to be beneficial for the synthesis of hydroperoxides, as it can promote the formation of the PINO radical and neutralize acidic byproducts. polimi.it

Mechanistic Aspects of Hydroperoxide Formation Selectivity

The high selectivity observed in the NHPI-catalyzed oxidation of p-tert-butylcumene towards its hydroperoxide is a key advantage of this methodology. The mechanism hinges on the reactivity of the phthalimide-N-oxyl (PINO) radical and its role in the radical chain process.

The currently accepted mechanism proceeds as follows:

Initiation: The NHPI catalyst is converted to the PINO radical. This can be initiated by co-catalysts or by single electron transfer with dioxygen. nih.gov

Hydrogen Abstraction: The PINO radical abstracts a benzylic hydrogen atom from p-tert-butylcumene (p-t-BuC-H) to form a p-tert-butylcumyl radical (p-t-BuC•) and regenerate NHPI. nih.gov

Peroxidation: The p-tert-butylcumyl radical rapidly reacts with molecular oxygen (O₂) to form a p-tert-butylcumylperoxy radical (p-t-BuCOO•).

Hydroperoxide Formation: The p-tert-butylcumylperoxy radical then abstracts the hydrogen atom from another molecule of NHPI, yielding the target this compound (p-t-BuCOOH) and regenerating the PINO radical, which continues the catalytic cycle. researchgate.net

A crucial factor for the high selectivity is the efficient trapping of the p-tert-butylcumylperoxy radical by NHPI. researchgate.net This step is favored over other potential side reactions that could lead to the formation of byproducts such as alcohols and ketones. The O-H bond dissociation energy (BDE) of NHPI is a significant factor in this process. The BDE of the O-H bond in NHPI has been determined to be approximately 375 ± 10 kJ mol⁻¹, which is in a range that makes the hydrogen atom transfer from NHPI to the peroxyl radical a favorable process. acs.org This efficient hydrogen donation from NHPI to the peroxide radical is key to the high selectivity for hydroperoxide formation, minimizing the formation of non-target products that could arise from the self-termination of peroxide radicals. researchgate.net

Kinetic Investigations of the Oxidation Process

Kinetic studies of the liquid-phase oxidation of p-tert-butylcumene in the presence of N-hydroxyphthalimide have been undertaken to understand the reaction rates and develop mathematical models that can predict the process performance. researchgate.netresearchgate.net These investigations have examined the influence of various reaction parameters on the rate of oxidation and the selectivity of hydroperoxide formation.

Research has shown that the oxidation of p-tert-butylcumene in the presence of NHPI can be effectively modeled to describe the changes in the concentrations of the main components over time. researchgate.net The primary role of NHPI in the kinetics of the process is to convert peroxide radicals into the corresponding hydroperoxides, which in turn reduces the rate of quadratic termination reactions that lead to byproducts. researchgate.net

The following table summarizes the influence of reaction conditions on the oxidation of p-tert-butylcumene catalyzed by NHPI, based on available research findings.

| Parameter | Effect on Conversion | Effect on Selectivity to Hydroperoxide | Reference |

| NHPI Concentration | Generally increases with higher concentration | High selectivity is maintained | researchgate.net |

| Temperature | Increases with higher temperature | May decrease at very high temperatures due to side reactions | researchgate.net |

| Reaction Time | Increases with longer duration | Can decrease after reaching a maximum due to product decomposition | researchgate.net |

Decomposition Pathways and Mechanistic Studies of P Tert Butylcumene Hydroperoxide

Acid-Catalyzed Decomposition

The acid-catalyzed decomposition of p-tert-butylcumene hydroperoxide is a key step in an alternative synthesis method for p-tert-butylphenol, yielding acetone (B3395972) as a valuable co-product. researchgate.net This reaction is typically facilitated by strong acids, such as concentrated sulfuric acid. researchgate.net

Research into the acid-catalyzed decomposition of this compound has focused on maximizing the yield of the desired products, p-tert-butylphenol and acetone. researchgate.net Studies have successfully identified reaction conditions that lead to a high yield of p-tert-butylphenol, reaching up to 92%. researchgate.net The process involves the liquid-phase aerobic oxidation of p-tert-butylcumene, which can achieve a conversion of 45% with a hydroperoxide formation selectivity of 90–95%, followed by the acid decomposition of the resulting this compound. researchgate.net

The efficiency and product distribution of the acid-catalyzed decomposition are highly dependent on several key reaction parameters. A kinetic model constructed for the decomposition in the presence of concentrated sulfuric acid has shown that temperature, catalyst concentration, and the initial concentration of this compound are critical factors. researchgate.net The optimization of these parameters is essential for achieving high yields of p-tert-butylphenol. researchgate.net

Table 1: Influence of Reaction Parameters on this compound Decomposition

| Parameter | Influence on Reaction |

|---|---|

| Temperature | Affects the rate of decomposition and can influence the formation of by-products. researchgate.net |

| Catalyst Concentration | Directly impacts the reaction rate; higher concentrations generally lead to faster decomposition. researchgate.net |

Kinetic modeling and experimental data have provided insights into the reaction mechanism. researchgate.net The acid-catalyzed decomposition is not a simple, direct conversion. Instead, it involves the formation of key intermediates that significantly influence the reaction pathway. researchgate.netresearchgate.net

Postulated Reaction Mechanisms and Key Intermediates

Heterogeneous Catalysis in this compound Decomposition

To overcome issues associated with homogeneous acid catalysts, such as corrosion and separation, heterogeneous catalysts have been investigated. Strongly acidic activated cation exchanger resins have been shown to be effective for the decomposition of this compound. researchgate.net For the closely related decomposition of cumene (B47948) hydroperoxide to phenol (B47542) and acetone, various solid acid catalysts have demonstrated high activity and selectivity. researchgate.net These catalysts offer a potential alternative to traditional mineral acids like sulfuric acid. researchgate.net

Table 2: Examples of Heterogeneous Catalysts Used in Hydroperoxide Decomposition

| Catalyst Type | Example(s) | Activity/Selectivity Notes |

|---|---|---|

| Cation Exchanger Resins | Strongly acidic activated resins | Effective for this compound decomposition. researchgate.net |

| Acid-Activated Clay | Montmorillonite K10 | Shows comparable results to supported dodecatungstophosphoric acid for cumene hydroperoxide decomposition. researchgate.net |

| Supported Heteropolyacids | Dodecatungstophosphoric acid (DTPA) on silica | Achieved 100% conversion of cumene hydroperoxide within 5 minutes at 30°C. researchgate.net |

| Metal-Ion-Exchanged Clays | ZnCl₂ or FeCl₃ on Montmorillonite K10 | Active in cumene hydroperoxide decomposition, with both Lewis and Brønsted acid sites promoting the reaction. researchgate.net |

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| p-tert-Butylphenol |

| Acetone |

| p-tert-Butylcumene |

| Sulfuric acid |

| 2-Hydroxy-isopropyl-p-tert-butylcumyl peroxide |

| Cumene hydroperoxide |

| Phenol |

| Montmorillonite K10 |

| Dodecatungstophosphoric acid |

| Zinc chloride (ZnCl₂) |

| Iron(III) chloride (FeCl₃) |

| Isobutylene (B52900) |

| Cumene |

| tert-Butyl alcohol |

Role of Strongly Acidic Activated Cation Exchanger Resins

The acid-catalyzed decomposition of this compound primarily yields p-tert-butylphenol and acetone. researchgate.net Strongly acidic activated cation exchanger resins have been effectively utilized as catalysts in this process. researchgate.net Research indicates that the formation of these products is largely attributable to an addition product, 2-hydroxy-isopropyl-p-tert-butylcumyl peroxide, which is formed from this compound and acetone. This intermediate reacts at a faster rate than the hydroperoxide itself. researchgate.net

In the absence of initially added acetone, the formation of this intermediate becomes an autocatalytic step. However, this autocatalytic behavior diminishes as acetone accumulates in the reaction mixture. researchgate.net A simplified kinetic pathway has been proposed for this pseudo-heterogeneously reacting system, which is supported by kinetic analysis. researchgate.net The influence of various parameters such as temperature, catalyst concentration, and the initial concentration of this compound on its acid decomposition has been examined. researchgate.net Under optimized conditions, a yield of 92% for p-tert-butylphenol can be achieved. researchgate.net A kinetic model for the acid decomposition of this compound in the presence of concentrated sulfuric acid has also been developed, which accurately describes the experimental data and helps to substantiate the reaction mechanism. researchgate.net

Ion exchange resins in their acid form have been successfully employed in laboratory studies for reactions typically catalyzed by mineral acids, such as hydrolysis and esterification. umich.edu The use of a solid acid catalyst like an ion exchange resin offers the potential for lower production costs due to its easy separation from the reaction mixture. umich.edu The resin absorbs the reactants into its gel structure, and the reaction proceeds within this internal liquid phase. umich.edu

Kinetic Pathways on Solid Acid Catalysts

The decomposition of this compound on solid acid catalysts follows a specific kinetic pathway. The reaction is initiated by the protonation of the hydroperoxide. This is followed by a rearrangement of the protonated species and subsequent cleavage to form the final products.

Studies using Dowex 50, a strong acid ion exchange resin, in a tubular flow reactor under steady-state conditions have been conducted to determine the rate of decomposition as a function of temperature, flow rate, feed composition, and catalyst properties (particle size and degree of cross-linking). umich.edu The reaction is notably exothermic, a factor that must be considered in both experimental design and data correlation. umich.edu While various products can be formed from the decomposition of cumene hydroperoxides, the use of strong acid catalysts like ion exchange resins favors the production of phenol and acetone with high selectivity. umich.edu

The proposed mechanism for the acid-catalyzed decomposition involves the following steps:

Protonation of the hydroperoxide: The hydroperoxide oxygen atom is protonated by the acid catalyst.

Rearrangement: The protonated hydroperoxide undergoes a rearrangement, which is the rate-determining step.

Cleavage: The rearranged intermediate cleaves to form a carbocation and a molecule of water.

Final Product Formation: The carbocation reacts with water to form the final products, p-tert-butylphenol and acetone.

A kinetic model constructed for the decomposition in the presence of concentrated sulfuric acid has been shown to adequately describe the experimental observations and supports the proposed reaction mechanism. researchgate.net

Radical-Mediated Decomposition of this compound

Reactions with Transition Metal Ions (e.g., Iron(II)): Kinetic Analysis in Aqueous Solutions

The decomposition of this compound can be initiated by transition metal ions, such as iron(II), through a radical-mediated pathway. The reaction between iron(II) and this compound has been studied in dilute aqueous solutions in the absence of oxygen. cdnsciencepub.com This reaction is a one-electron transfer process, leading to the formation of an iron(III) species, an alkoxyl radical (t-BuO•), and a hydroxide (B78521) ion. researchgate.net

The table below presents the Arrhenius equation for the reaction between iron(II) and this compound, as determined from experimental data at different temperatures. cdnsciencepub.com

| Temperature (°C) | Rate Constant (k) | Arrhenius Equation |

| 0 | - | k = 1.9 x 10⁹e⁻⁹⁸⁰⁰/RT |

| 9 | - | |

| 15 | - |

Data derived from studies on the reaction between iron(II) and tertiary butyl cumene hydroperoxide. cdnsciencepub.com

Comparative Studies with Analogous Cumene Hydroperoxides (e.g., Isopropyl Cumene Hydroperoxide)

Comparative studies on the reaction of iron(II) with different cumene hydroperoxides, including this compound and isopropyl cumene hydroperoxide, have been conducted to understand the effect of the alkyl substituent on the reaction kinetics. cdnsciencepub.comcdnsciencepub.com

The bimolecular reaction between iron(II) and isopropyl cumene hydroperoxide was studied at temperatures of 11°, 15°, 20°, and 26°C. cdnsciencepub.comcdnsciencepub.com The Arrhenius equation for this reaction was determined to be k = 4.0 x 10⁹e⁻⁹⁸⁰⁰/RT. cdnsciencepub.com At 0°C, a radical-induced oxidation of iron(II) was observed, which was attributed to the inability of the monomer to effectively scavenge the free radicals. cdnsciencepub.com

A comparison of the rate constants for the reactions of iron(II) with cumene hydroperoxide, isopropyl cumene hydroperoxide, and this compound reveals that the rate changes in this order. cdnsciencepub.com This difference in reactivity suggests that with a constant iron(II) concentration, significantly less p-tert-butyl or isopropyl cumene hydroperoxide is required to achieve the same rate of free radical formation compared to cumene hydroperoxide. cdnsciencepub.com These differences in rate constants can explain the observed variations in the optimal hydroperoxide concentrations required for polymerization reactions initiated by these systems. cdnsciencepub.com

Influence of Radical Initiators and Other Heterogeneous Catalysts on Decomposition Rates

The decomposition of this compound can be influenced by the presence of radical initiators and various heterogeneous catalysts. Studies have investigated the decomposition in the presence of initiators like tert-butyl peroxide (tBuOOtBu) and azodiisobutyronitrile (AIBN), and catalysts such as Mo₂B₅, MoB, Mo₂B, MoSi₂, VB₂, and VSi₂. lp.edu.uaresearchgate.net

It has been suggested that the introduction of radicals from an external initiator may actually reduce the catalytic activity in some systems. lp.edu.uaresearchgate.net The mechanism for the initial stage of decomposition and the corresponding reaction rate equation have been proposed based on these studies. lp.edu.uaresearchgate.net

The catalytic efficiencies of reactions involving tert-butyl hydroperoxide (a related compound) often depend on the rate at which it decomposes into radicals, which can be induced by supporting metal-based catalytic systems. nih.gov Various heterogeneous catalysts, including ZnI₂, α-MnO₂, and Fe₃O₄-CND, have demonstrated catalytic activity in reactions utilizing tert-butyl hydroperoxide as an oxidant. nih.gov The development of highly active and selective catalysts is crucial for the large-scale application of alkyl hydroperoxides as environmentally friendly oxidizing agents. arkat-usa.org

Kinetic and Mathematical Modeling of P Tert Butylcumene Hydroperoxide Reactions

Development and Validation of Kinetic Models for Aerobic Oxidation of para-tert-Butylcumene

The synthesis of p-tert-butylcumene hydroperoxide is achieved through the liquid-phase aerobic oxidation of p-tert-butylcumene. The development of robust kinetic models is essential for describing the complex free-radical chain reactions that occur. These models are foundational for reactor design and process optimization.

The mechanism of oxidation can be catalyzed, for instance by N-hydroxyphthalimide (NHPI), to enhance the conversion rate and selectivity. researchgate.net A kinetic model for this process was developed based on experimental data, which adequately describes the changes in the concentration of the primary components over time. researchgate.net The model for the liquid-phase oxidation of p-cymene, a similar process, was found to fit experimental results and could predict oxidation rates and conversion. researchgate.netresearchgate.net

Validation of these kinetic models is achieved by comparing the model's predictions with experimental results under various conditions. Statistical analysis and software like MATLAB and OriginPro are often employed to ensure a good fit between the model and the empirical data. mdpi.com For the catalyzed liquid-phase oxidation of p-tert-butylcumene, the hydrocarbon conversion can reach 45% with a hydroperoxide formation selectivity of 90–95%. researchgate.net

Table 1: Representative Kinetic Parameters for Aerobic Oxidation

| Parameter | Description | Typical Value Range |

| Conversion | Percentage of p-tert-butylcumene reacted | Up to 45% researchgate.net |

| Selectivity | Percentage of reacted p-tert-butylcumene that forms the hydroperoxide | 90-95% researchgate.net |

| Temperature | Reaction temperature range | 80-120 °C researchgate.net |

Mathematical Description of Acid-Catalyzed Decomposition Kinetics of this compound

The acid-catalyzed decomposition of this compound is a critical step in producing p-tert-butylphenol and acetone (B3395972). researchgate.net A precise mathematical description of this reaction's kinetics is vital for controlling the process and achieving high product yields.

The decomposition is influenced by temperature, catalyst concentration, and the initial concentration of the hydroperoxide. researchgate.net A kinetic model constructed for the decomposition in the presence of concentrated sulfuric acid was shown to accurately describe the experimental data. researchgate.net It was found that under optimal conditions, a yield of 92% for p-tert-butylphenol can be achieved. researchgate.net

Analysis of the reaction kinetics has revealed that the process can be autocatalytic. researchgate.net Acetone, one of the reaction products, can react with the initial this compound to form an addition product, 2-hydroxy-isopropyl-p-tert-butylcumyl peroxide. This intermediate reacts faster than the hydroperoxide itself, accelerating the reaction rate until a high concentration of acetone accumulates. researchgate.net

Table 2: Factors Influencing Acid-Catalyzed Decomposition

| Factor | Effect on Reaction | Noteworthy Findings |

| Temperature | Influences reaction rate | Studied to find optimal conditions for high yield researchgate.net |

| Catalyst Concentration | Affects the rate of decomposition | A key parameter in the kinetic model researchgate.net |

| Initial Hydroperoxide Concentration | Impacts the overall reaction kinetics | Examined to optimize product yield researchgate.net |

| Acetone Concentration | Can lead to autocatalysis | Forms a more reactive intermediate with the hydroperoxide researchgate.net |

Application of Kinetic Data for Reaction Mechanism Elucidation

Kinetic data is a powerful tool for unraveling the intricate mechanisms of chemical reactions. By studying how reaction rates change in response to different conditions, researchers can deduce the sequence of elementary steps and identify rate-determining stages.

For the acid-catalyzed decomposition of this compound, a kinetic model was constructed that not only fits the experimental data but also helps to substantiate the proposed reaction mechanism. researchgate.net The observation of autocatalysis, where the product acetone reacts with the starting hydroperoxide, points to a complex reaction pathway. researchgate.net A proposed mechanism suggests that the acetone formed during decomposition condenses with the hydroperoxide, and the resulting product then decomposes. researchgate.net

In broader applications of kinetic modeling, such as the oxidation of cyclohexane (B81311) with tert-butyl hydroperoxide (a related hydroperoxide), density functional theory (DFT) calculations and microkinetic modeling are used. rsc.org These computational methods can help to reproduce experimental trends in product rates and selectivity, supporting proposed mechanisms like a radical-mediated Eley–Rideal mechanism. rsc.org The study of kinetic isotope effects and activation parameters can also provide deep insights into the reaction pathway. researchgate.net

Industrial and Synthetic Applications of P Tert Butylcumene Hydroperoxide As an Intermediate

Core Process in the Synthesis of p-tert-Butylphenol

The principal industrial use of p-tert-butylcumene hydroperoxide is as a direct precursor to p-tert-butylphenol. This synthesis route is noted for its high selectivity, offering a significant advantage over other methods that may produce a mixture of isomers, which are difficult to separate. silvarigroup.commuctr.ru The process involves the acid-catalyzed decomposition of the hydroperoxide, a reaction often referred to as a Hock rearrangement. wikipedia.orgyoutube.commdpi.com

This cleavage reaction is typically carried out in the presence of a strong acid catalyst. While concentrated sulfuric acid is effective, research has also highlighted the use of solid acid catalysts, such as strongly acidic activated cation exchanger resins like Amberlyst 36 Dry, which has shown to be more efficient than other resins like KU-23 10/60 for this purpose. researchgate.net The reaction mechanism involves the protonation of the hydroperoxide, followed by the migration of the p-tert-butylphenyl group from the carbon to the adjacent oxygen atom, leading to the formation of a resonance-stabilized carbocation and the elimination of a water molecule. wikipedia.orgmdpi.com This intermediate is then hydrolyzed to yield p-tert-butylphenol and acetone (B3395972). youtube.commdpi.com

Studies have examined the influence of various reaction parameters on the yield of p-tert-butylphenol. Factors such as temperature, catalyst concentration, and the initial concentration of the hydroperoxide are critical for optimizing the process. researchgate.net Through careful control of these conditions, it is possible to achieve yields of p-tert-butylphenol as high as 92%. researchgate.net

Role in the Co-production of Acetone

A key feature of the hydroperoxide route to p-tert-butylphenol is the simultaneous production of acetone, making it a co-product of significant industrial value. wikipedia.orgbohrium.comresearchgate.net The Hock rearrangement of this compound stoichiometrically yields one molecule of p-tert-butylphenol and one molecule of acetone. youtube.commdpi.com This co-production is a hallmark of the analogous cumene (B47948) process, which is the dominant industrial method for synthesizing phenol (B47542) and acetone from cumene hydroperoxide. wikipedia.orgmdpi.com

The economics of this process are therefore dependent on the demand for both p-tert-butylphenol and acetone. wikipedia.org The reaction essentially breaks down the this compound molecule into its two constituent building blocks, maximizing atom economy. Research has shown that the acetone formed during the decomposition can, under certain conditions, react with the starting hydroperoxide, creating an addition product that decomposes even faster than the hydroperoxide itself, a phenomenon that can make the reaction autocatalytic. researchgate.net A kinetic model for the acid decomposition has been developed that accurately describes the experimental data and substantiates the reaction mechanism, accounting for the formation of both primary products. researchgate.net

Below is a table summarizing the typical yields and conditions for this process based on available research findings.

| Parameter | Value/Condition | Source(s) |

| Starting Material | This compound | bohrium.comresearchgate.net |

| Main Products | p-tert-Butylphenol, Acetone | wikipedia.orgbohrium.comresearchgate.net |

| Catalyst | Concentrated Sulfuric Acid, Cation Exchanger Resins (e.g., Amberlyst 36 Dry) | bohrium.comresearchgate.net |

| p-tert-Butylphenol Yield | 90-92% | bohrium.comresearchgate.net |

| Hydroperoxide Selectivity | 90-95% (in preceding oxidation step) | bohrium.comresearchgate.netresearchgate.net |

Broader Context of Hydroperoxide-Based Industrial Oxidation Technologies and High-Value Specialty Chemical Production

The synthesis of p-tert-butylphenol and acetone from this compound is a specific application of a broader and highly important class of reactions in the chemical industry: hydroperoxide-based oxidation technologies. wikipedia.orgarkat-usa.org These processes utilize organic hydroperoxides, such as tert-butyl hydroperoxide (TBHP) and cumene hydroperoxide, as powerful yet selective oxidizing agents to produce a wide range of high-value specialty chemicals. wikipedia.orgresearchgate.net

A landmark example of this technology is the Halcon process, which uses tert-butyl hydroperoxide for the epoxidation of propylene (B89431) to produce propylene oxide, a crucial chemical intermediate. wikipedia.org Similarly, hydroperoxides are instrumental in the production of cyclohexanone (B45756) and caprolactone (B156226) through the oxidation of cyclohexane (B81311). wikipedia.org These technologies are often favored because they can utilize inexpensive hydrocarbon feedstocks and molecular oxygen (from air) in the initial hydroperoxide formation step. wikipedia.org

Hydroperoxides like TBHP are recognized for being environmentally benign oxidants compared to alternatives that might produce more hazardous waste. researchgate.netnih.gov Their utility extends to the synthesis of a variety of fine and specialty chemicals, including pharmaceuticals and agrochemicals. muctr.rutridentenergyintl.com The controlled oxidation properties of hydroperoxides are essential for manufacturing specific aldehydes, ketones, and alcohols with high purity. organic-chemistry.org The versatility of hydroperoxides is further demonstrated by their use as initiators for polymerization reactions and in numerous other organic transformations where a selective oxygen source is required. bohrium.com The development of these oxidation systems, often involving metal catalysts, continues to be an active area of research aimed at improving efficiency and selectivity for the sustainable production of essential chemical products. arkat-usa.orgsciforum.net

Analytical Methodologies for P Tert Butylcumene Hydroperoxide Research

Chromatographic Techniques for Compositional Analysis

Chromatographic techniques are indispensable for separating and analyzing the complex mixtures generated during the synthesis and decomposition of p-tert-butylcumene hydroperoxide.

Gas–Liquid Chromatography (GLC) for Reaction Mixture Analysis

Gas-Liquid Chromatography (GLC), often simply referred to as Gas Chromatography (GC), is a powerful tool for analyzing the volatile components of a reaction mixture. In the context of this compound production, GC is used to monitor the progress of the liquid-phase aerobic oxidation of p-tert-butylcumene. This allows researchers to track the conversion of the starting material and the formation of the desired hydroperoxide. bohrium.comresearchgate.net

For instance, in the analysis of the partial oxidation of isobutane (B21531) to tert-butyl hydroperoxide (TBHP), a related compound, GC is employed to separate and quantify the main products and by-products. researchgate.nethzdr.denih.gov The use of specific columns, such as an Rxi-5ms column, and a programmed temperature vaporization (PTV) injector enables the effective separation of components like TBHP, di-t-butyl peroxide (DTBP), t-butanol (TBA), and propanone. researchgate.nethzdr.denih.gov This detailed analysis is vital for determining product yields, selectivities, and understanding reaction pathways. researchgate.netchromatographyonline.com

Chromatomass Spectrometry (GC-MS) for Product Identification

To definitively identify the various components separated by GC, the chromatograph is often coupled with a mass spectrometer (MS). This combination, known as Gas Chromatography-Mass Spectrometry (GC-MS), provides both the retention time from the GC and the mass spectrum of each component from the MS. The mass spectrum acts as a molecular fingerprint, allowing for the confident identification of known and unknown compounds in the mixture.

In the study of this compound, GC-MS is crucial for identifying the products of its decomposition, which can include p-tert-butylphenol and acetone (B3395972), as well as other by-products. researchgate.net For example, in the analysis of the thermal decomposition of cumene (B47948) hydroperoxide, a similar compound, GC/MS analysis identified cumene, α-methylstyrene (AMS), and acetophenone (B1666503) as common derivatives or byproducts. mdpi.com The technique is also used to identify minor by-products in oxidation reactions, providing a comprehensive understanding of the reaction mechanism. researchgate.netnih.gov The identification of these products is essential for optimizing the reaction to maximize the yield of the desired product and minimize the formation of impurities. nih.govresearchgate.net

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure of this compound and are used to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used to elucidate the structure of this compound and its precursors. taylorfrancis.comresearchgate.netnih.gov

In ¹H NMR, the chemical shift, integration, and multiplicity of the signals provide information about the different types of protons and their neighboring atoms. For tert-butyl hydroperoxide, a related compound, ¹H NMR spectra have been extensively studied. nih.govspectrabase.com Similarly, ¹³C NMR provides information about the carbon skeleton of the molecule. taylorfrancis.comspectrabase.com The chemical shifts in both ¹H and ¹³C NMR are sensitive to the chemical environment, allowing for the differentiation of the various methyl, methylene, and aromatic groups within the this compound molecule.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for tert-Butyl Hydroperoxide Moiety

| Nucleus | Chemical Shift (ppm) | Solvent |

|---|---|---|

| ¹H (-OOH) | 6.77 | Chloroform-d |

| ¹³C (-C(CH₃)₃) | 25.98 | Chloroform-d |

| ¹³C (-C(CH₃)₃) | 83.93 | Chloroform-d |

Note: Data is based on a similar hydroperoxide compound and may vary slightly for this compound. researchgate.net

Quantitative Analysis of Hydroperoxide Content

Accurate quantification of the hydroperoxide content is critical for process control and for determining the efficiency of the synthesis.

Optimized Iodometric Titration Procedures for Hydroperoxides

Iodometric titration is a classic and reliable method for determining the concentration of oxidizing agents, including hydroperoxides. researchgate.net The method is based on the oxidation of iodide ions (I⁻) to iodine (I₂) by the hydroperoxide in an acidic solution. The amount of iodine formed, which is directly proportional to the amount of hydroperoxide, is then determined by titration with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution. usptechnologies.comscribd.com

The fundamental reactions are: ROOH + 2H⁺ + 2I⁻ → ROH + H₂O + I₂ I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

To enhance the reaction rate and ensure complete reaction, a catalyst such as ammonium (B1175870) molybdate (B1676688) is often added. usptechnologies.comscribd.commt.com The endpoint of the titration is typically detected using a starch indicator, which forms a deep blue complex with iodine. The disappearance of the blue color indicates that all the iodine has been consumed. usptechnologies.comscribd.com

While effective, the traditional iodometric method can be subject to interference from other oxidizing or reducing agents present in the sample. usptechnologies.com To improve accuracy, modified procedures have been developed. These can include performing a blank titration to account for interfering substances or using enzymatic methods to selectively remove specific hydroperoxides before titration. nih.gov For instance, in the analysis of lipid hydroperoxides in plasma, a modified iodometric method is used to correct for interfering chromophores and other non-peroxide oxidants. nih.gov High-performance liquid chromatography (HPLC) can also be coupled with the iodometric technique to improve sensitivity and specificity. nih.govthermofisher.com

Table 2: Reagents for Optimized Iodometric Titration

| Reagent | Purpose |

|---|---|

| Potassium Iodide (KI) solution | Source of iodide ions to be oxidized by the hydroperoxide. usptechnologies.com |

| Sulfuric Acid (H₂SO₄) solution | Provides the acidic medium required for the reaction. usptechnologies.com |

| Ammonium Molybdate solution | Acts as a catalyst to speed up the reaction between the hydroperoxide and iodide. usptechnologies.commt.com |

| Standardized Sodium Thiosulfate (Na₂S₂O₃) solution | Titrant used to quantify the amount of iodine produced. usptechnologies.com |

Emerging Research Frontiers in P Tert Butylcumene Hydroperoxide Chemistry

Design and Synthesis of Advanced Catalytic Systems for Oxidation and Decomposition

For the synthesis of p-tert-butylcumene hydroperoxide via the liquid-phase aerobic oxidation of p-tert-butylcumene, phthalimide-based catalysts have shown considerable promise. bohrium.comresearchgate.net Studies have demonstrated that in the presence of N-hydroxyphthalimide (NHPI), the oxidation of p-tert-butylcumene can achieve a hydrocarbon conversion of 45% with an impressive selectivity of 90–95% for the desired hydroperoxide. bohrium.comresearchgate.net

The decomposition of this compound is another critical area of catalyst development. While traditional methods rely on strong mineral acids like sulfuric acid, recent efforts have focused on heterogeneous catalysts to simplify product separation and catalyst recycling. researchgate.net Strongly acidic activated cation exchanger resins have been investigated for the decomposition reaction, which primarily yields p-tert-butylphenol and acetone (B3395972). researchgate.net Furthermore, research into related hydroperoxides has highlighted the potential of imidazole-promoted metal phthalocyanine (B1677752) catalysts, which demonstrate high conversion rates and selectivity in decomposing tertiary butyl hydroperoxide to its corresponding alcohol. google.com The exploration of transition metal oxides, such as spinel-type and perovskite catalysts, for the decomposition of analogous hydroperoxides suggests a promising avenue for developing robust and efficient systems for this compound as well. arkat-usa.org

Table 1: Performance of Various Catalytic Systems in Hydroperoxide Synthesis and Decomposition

| Reaction | Catalyst System | Substrate | Key Findings | Reference |

| Oxidation | Phthalimide-based catalysts | p-tert-Butylcumene | Achieved 90-95% selectivity for hydroperoxide with 45% hydrocarbon conversion. bohrium.comresearchgate.net | bohrium.com, researchgate.net |

| Decomposition | Sulfuric Acid | This compound | Found conditions to produce p-tert-butylphenol in 92% yield. researchgate.net | researchgate.net |

| Decomposition | Cation Exchanger Resins | This compound | Effective for acid-catalyzed decomposition to p-tert-butylphenol and acetone. researchgate.net | researchgate.net |

| Decomposition | Imidazole-promoted Metal Phthalocyanine | Tertiary Butyl Hydroperoxide | High conversion rate and high selectivity to tertiary butyl alcohol. google.com | google.com |

| Decomposition | Transition Metal Oxides (e.g., LaCo₀.₉₄Cu₀.₀₆O₃) | tert-Butyl Hydroperoxide (TBHP) | Highly active for TBHP decomposition, serving as a model for hydrocarbon oxidation. arkat-usa.org | arkat-usa.org |

Computational Chemistry for Deeper Mechanistic Understanding of Hydroperoxide Reactions

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the intricate mechanisms of hydroperoxide reactions. These theoretical studies provide invaluable insights into reaction pathways, transition states, and the energetics of decomposition, which are often difficult to determine through experimental means alone.

For the acid-catalyzed decomposition of this compound, a detailed kinetic model has been constructed that accurately describes experimental observations and helps to substantiate the proposed reaction mechanism. researchgate.net This modeling provides a quantitative framework for understanding how factors like temperature and catalyst concentration influence the reaction outcome. researchgate.net

Broader studies on analogous hydroperoxides offer a glimpse into the depth of understanding that can be achieved. For instance, DFT calculations have been used to investigate the thermal decomposition of tert-butyl hydroperoxide (TBHP), mapping out the energy profiles of various proposed reaction pathways. researchgate.net Such studies can identify the most likely decomposition steps, such as the cleavage of a methyl group from the tert-butane oxygen radical to form acetone, by comparing the energy barriers of rate-determining steps. researchgate.net Similarly, combined experimental and computational studies on the reactions of other organic hydroperoxides have successfully identified rate-controlling steps, such as the initial tautomerization of the hydroperoxide, which precedes the formation of key reactive intermediates. nih.gov This level of mechanistic detail is crucial for optimizing reaction conditions and designing more effective catalysts.

Table 2: Insights from Computational Studies on Hydroperoxide Reactions

| Area of Study | Computational Method | Key Insights Gained | Reference |

| Acid Decomposition | Kinetic Modeling | Substantiated the reaction mechanism and described the influence of temperature and concentration. researchgate.net | researchgate.net |

| Thermal Decomposition | Density Functional Theory (DFT) | Calculated energy barriers for different decomposition pathways; identified the most likely steps to form major products like acetone. researchgate.net | researchgate.net |

| Reaction Mechanisms | Density Functional Theory (DFT) | Identified the rate-controlling step in a complex reaction sequence involving a hydroperoxide. nih.gov | nih.gov |

| Kinetics | Computational Investigations | Supported experimental kinetic data, indicating a specific reaction order for the hydroperoxide and other reactants. nih.gov | nih.gov |

Novel Chemical Transformations and Derivatives Utilizing this compound

While the Hock rearrangement of this compound to p-tert-butylphenol and acetone is its most well-known and commercially important reaction, emerging research seeks to expand its synthetic utility. researchgate.net By leveraging the reactivity of the hydroperoxide group, new chemical transformations can be developed to create novel derivatives. The extensive research on the closely related tert-butyl hydroperoxide (TBHP) serves as a blueprint for the potential of this compound in a wider range of organic syntheses.

TBHP is a versatile oxidant and radical initiator used in numerous transformations. nih.gov These include the synthesis of nitrogen-containing heterocycles like quinazolinones and quinoxalines, the oxidation of alcohols to carboxylic acids, and the palladium-catalyzed Wacker-type oxidation of terminal alkenes to methyl ketones. nih.govorganic-chemistry.orgrsc.org Other notable applications include the copper-catalyzed synthesis of Weinreb amides from alcohols and the visible-light-driven regioselective peroxidation of alkenes. organic-chemistry.orgrsc.org

These established transformations for TBHP suggest exciting possibilities for this compound. Its use as an oxidant or radical initiator could lead to the synthesis of new molecules containing the p-tert-butylcumyl moiety. For example, using it in place of TBHP in amidation or esterification reactions could yield novel p-tert-butylcumyl-containing amides and esters. Such explorations could significantly broaden the chemical space accessible from this industrial intermediate, transforming it from a precursor for a single product class into a versatile building block for fine chemicals and advanced materials.

Table 3: Potential Novel Transformations for this compound Based on Analogue (TBHP) Chemistry

| Reaction Type | Reagents with TBHP | Product Class from TBHP | Potential Product Class from this compound | Reference |

| Heterocycle Synthesis | Alcohols, 2-Aminobenzamides | Quinazolinones | Quinazolinones with p-tert-butylcumyl substitution | nih.gov |

| Oxidative Esterification | Benzylic Alcohols, Aliphatic Alcohols | Aryl Esters | Aryl Esters with p-tert-butylcumyl group | organic-chemistry.org |

| Oxidative Amidation | Alcohols, N,O-Dimethylhydroxylamine | Weinreb Amides | Weinreb Amides with p-tert-butylcumyl group | organic-chemistry.org |

| Wacker-type Oxidation | Terminal Alkenes, Palladium Catalyst | Methyl Ketones | Methyl Ketones (co-product p-tert-butylcumyl alcohol) | rsc.org |

| Peroxidation of Alkenes | Aryl Alkenes, Visible Light | α,β-Bisperoxides | Novel bisperoxides containing the p-tert-butylcumylperoxy group | rsc.org |

Q & A

Basic Research Questions

Q. What critical safety protocols must researchers follow when handling p-tert-butylcumene hydroperoxide in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear indirect-vent, splash-resistant goggles, face shields, and nitrile gloves. Use flame-retardant lab coats and ensure all PPE is cleaned daily .

- Ventilation : Conduct experiments in well-ventilated fume hoods to avoid inhalation of vapors. Explosion-proof electrical systems are mandatory in storage/usage areas .

- Storage : Store in airtight containers at 2–8°C, away from heat and sunlight. Ground metal containers during transfers to prevent static discharge .

Q. How should researchers assess and mitigate thermal instability risks during experiments?

- Methodological Answer :

- Risk Assessment : Monitor ambient temperature rigorously; avoid exceeding 25°C during handling. Use differential scanning calorimetry (DSC) to determine decomposition onset temperatures .

- Mitigation : Implement spark-free tools and maintain a 10-meter exclusion zone for ignition sources. Cool storage containers with water spray if exposed to fire .

Q. What are the recommended procedures for deactivating peroxide-forming compounds like p-tert-butylcumene hydroperoxide?

- Methodological Answer :

- Submit a Peroxide Forming Chemical Deactivation Request to institutional safety boards, detailing the compound’s concentration and storage history. Use reducing agents (e.g., ferrous sulfate) under controlled conditions to neutralize peroxides, followed by disposal via certified hazardous waste channels .

Advanced Research Questions

Q. What methodologies are recommended for analyzing the thermal decomposition kinetics of p-tert-butylcumene hydroperoxide?

- Methodological Answer :

- Thermoanalytical Techniques : Employ non-isothermal thermogravimetric analysis (TGA) coupled with DSC to quantify activation energy () and pre-exponential factors. For mechanistic insights, use ReaxFF molecular dynamics (MD) simulations to model bond cleavage pathways (e.g., O–O bond rupture initiating radical chain reactions) .

- Kinetic Modeling : Apply the ICTAC Kinetics Committee guidelines for data collection, using model-free methods like Friedman analysis to resolve multi-step decomposition processes .

Q. How can catalytic effects on the oxidation kinetics of p-tert-butylcumene hydroperoxide be modeled?

- Methodological Answer :

- Kinetic Simulations : Develop a reaction network incorporating initiation (e.g., homolytic cleavage), propagation (radical formation), and termination steps. Use crown ether-metal complexes (e.g., Ca/dibenzo-18-crown-6) to simulate catalytic acceleration of hydroperoxide formation. Validate models against experimental concentration-time profiles via MATLAB or COPASI software .

Q. What computational approaches predict pyrolysis mechanisms of p-tert-butylcumene hydroperoxide?

- Methodological Answer :

- ReaxFF MD Simulations : Simulate pyrolysis at 1000–3000 K to track radical intermediates (e.g., tert-butoxyl and methyl radicals). Analyze trajectory files using VMD to identify dominant pathways, such as β-scission of the hydroperoxide group yielding acetone and methane .

Q. How do metal contaminants influence decomposition pathways, and how is this tested experimentally?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.